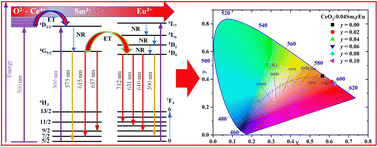High-efficiency energy transfer in the strong orange-red-emitting phosphor CeO2:Sm3+, Eu3+
RSC Advances Pub Date: 2023-11-24 DOI: 10.1039/D3RA07567B
Abstract
High-efficiency energy transfer (ET) from Sm3+ to Eu3+ leads to dominant red emission in Sm3+, Eu3+ co-doped single-phase cubic CeO2 phosphors. In this work, a series of Sm3+ singly and Sm3+/Eu3+ co-doped CeO2 cubic phosphors was successfully synthesized by solution combustion followed by heat treatment at 800 °C in air. The crystal structure, morphology, chemical element composition, and luminescence properties of the obtained phosphors were investigated using X-ray diffraction, scanning electron microscopy, energy-dispersive X-ray spectroscopy, and photoluminescence analysis. Under 360 nm excitation, the Sm3+ singly doped CeO2 phosphor emitted strong yellow-red light at 573 nm (4G5/2–6H5/2) and 615 nm (4G5/2–6H7/2). Meanwhile, the CeO2:Sm3+, Eu3+ phosphors showed the emission characteristic of both Sm3+ and Eu3+, with the highest emission intensity at 631 nm. The emission intensity of Sm3+ decreased with increasing Eu3+ content, suggesting the ET from Sm3+ to Eu3+ in the CeO2:Sm3+, Eu3+ phosphors. The decay kinetics of the 4G5/2–6H5/2 transition of Sm3+ in the CeO2:Sm3+, Eu3+ phosphors were investigated, confirming the high-efficiency ET from Sm3+ to Eu3+ (reached 84%). The critical distance of energy transfer (RC = 13.7 Å) and the Dexter theory analysis confirmed the ET mechanism corresponding to the quadrupole–quadrupole interaction. These results indicate that the high-efficiency ET from Sm3+ to Eu3+ in CeO2:Sm3+, Eu3+ phosphors is an excellent strategy to improve the emission efficiency of Eu3+.


Recommended Literature
- [1] Synthesis of a Golgi-targeting fluorescent probe for the selective detection of chloride anions†
- [2] Preparation of multi-temperature responsive elastomers by generating ionic networks in 1,2-polybutadiene using an anionic melting method
- [3] A multicomponent macrocyclization strategy to natural product-like cyclic lipopeptides: synthesis and anticancer evaluation of surfactin and mycosubtilin analogues†
- [4] Intracellular cleavable poly(2-dimethylaminoethyl methacrylate) functionalized mesoporous silica nanoparticles for efficient siRNA delivery in vitro and in vivo†
- [5] The thermal expansion properties of halogen bond containing 1,4 dioxane halogen complexes†
- [6] Ultrathin amorphous cobalt–vanadium hydr(oxy)oxide catalysts for the oxygen evolution reaction†
- [7] Control of macromolecular structure and function using covalently attached double-stranded DNA constraints†
- [8] Synthesis and thermal responsiveness of self-assembled gold nanoclusters†
- [9] Contents list
- [10] Stoichiometry, temperature, solvent, metal-directed syntheses of metal–organic frameworks based on flexible V-shaped methylenebis(3,5-dimethylpyrazole) and various aromatic dicarboxylate acids†

Journal Name:RSC Advances
Research Products
-
CAS no.: 1467-16-9









